molecular formula C16H21N3OS B2734754 1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea CAS No. 887896-58-4

1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea

Cat. No. B2734754
CAS RN: 887896-58-4
M. Wt: 303.42
InChI Key: CCNODMPJZPUGTJ-UHFFFAOYSA-N
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Description

1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as DMTU and is a thiourea derivative that has been extensively studied for its antioxidant and free radical scavenging properties.

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • Tetrahydropyrrolo[2,1-a]isoquinolines, structurally related to the compound , have been synthesized through 1,3-dipolar cycloaddition reactions, displaying interesting chemical properties and potential for further functionalization (Caira et al., 2014).
  • Potential in Medicinal Chemistry:

    • Isoquinolines, such as those related to the compound, have been explored for their analgesic and spasmolytic properties, showing potential as therapeutic agents (Brossi et al., 1960).
  • Cancer Research:

    • Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities. Some compounds demonstrated potent inhibitory activities against various cancer cell lines, indicating their potential as anticancer agents (Fang et al., 2016).
  • Antimicrobial Applications:

    • Synthesized pyrazole derivatives containing a 2-methylquinoline ring system have shown significant antibacterial activity against various strains, pointing towards potential use in combating microbial infections (Raju et al., 2016).
  • Photophysical Studies:

    • Carboxylated cyanine dyes related to the compound have been investigated for their photophysical and electrochemical properties, demonstrating potential applications in improving photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).
  • Material Science:

    • The title compound's crystal structure, Hirshfeld surface analysis, and DFT studies have been conducted, offering insights into its potential applications in material science and molecular engineering (Baba et al., 2019).
  • Temperature Sensing:

    • A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a compound with structural similarities, showed unique properties as a ratiometric fluorescent thermometer, indicating potential applications in temperature sensing (Cao et al., 2014).

properties

IUPAC Name

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-4-17-16(21)18-8-7-13-9-12-6-5-10(2)11(3)14(12)19-15(13)20/h5-6,9H,4,7-8H2,1-3H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNODMPJZPUGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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